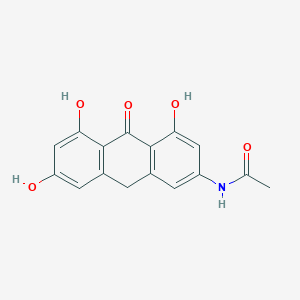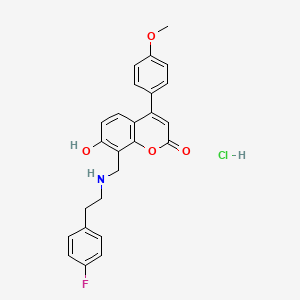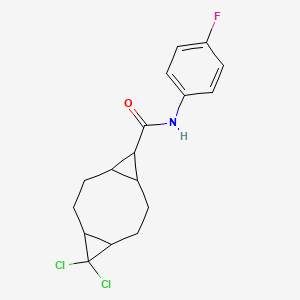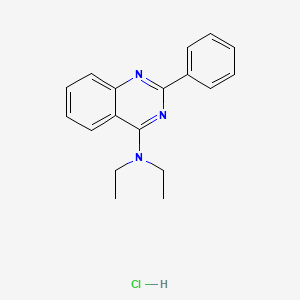![molecular formula C32H24N2O3 B12620067 3-(anthracen-9-yl)-5-(4-methylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12620067.png)
3-(anthracen-9-yl)-5-(4-methylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(anthracen-9-yl)-5-(4-methylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic compound that features a unique structure combining anthracene, phenyl, and pyrrolo[3,4-d][1,2]oxazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(anthracen-9-yl)-5-(4-methylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-(anthracen-9-yl)-5-(4-methylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve solvents like dichloromethane or toluene and may require catalysts or specific temperatures .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Applications De Recherche Scientifique
3-(anthracen-9-yl)-5-(4-methylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 3-(anthracen-9-yl)-5-(4-methylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione involves its interaction with molecular targets through various pathways. The compound’s structure allows it to participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s photophysical properties and its ability to act as a molecular switch or sensor .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-(naphthalen-1-yl)-10-(4-(naphthalen-2-yl)phenyl)anthracene
- 1-(4-(10-(naphthalen-1-yl)anthracen-9-yl)phenyl)dibenzo[b,d]furan
- 1-(4-(10-phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan
- 2-(4-(10-phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan
Uniqueness
What sets 3-(anthracen-9-yl)-5-(4-methylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione apart from similar compounds is its unique combination of structural features. The presence of the pyrrolo[3,4-d][1,2]oxazole ring system, along with the anthracene and phenyl groups, provides a distinct set of photophysical and chemical properties that can be leveraged in various applications .
Propriétés
Formule moléculaire |
C32H24N2O3 |
|---|---|
Poids moléculaire |
484.5 g/mol |
Nom IUPAC |
3-anthracen-9-yl-5-(4-methylphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C32H24N2O3/c1-20-15-17-23(18-16-20)33-31(35)28-29(34(37-30(28)32(33)36)24-11-3-2-4-12-24)27-25-13-7-5-9-21(25)19-22-10-6-8-14-26(22)27/h2-19,28-30H,1H3 |
Clé InChI |
JPCDTXWJEMQXSW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=C6C=CC=CC6=CC7=CC=CC=C75 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[(R)-hydroxy-(2-methoxyphenyl)methyl]cyclohexan-1-one](/img/structure/B12619989.png)
![N-cyclohexyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B12619992.png)
![4-{4-[(2-Aminoethyl)carbamoyl]anilino}but-2-enoic acid](/img/structure/B12620007.png)
![N-(2-tert-Butoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12620011.png)


![N-(4-acetylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide](/img/structure/B12620028.png)
![6-[2-(Benzyloxy)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12620043.png)

![1-(2-Phenylethyl)-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine](/img/structure/B12620049.png)

![Methyl 2-[6-[(3,4-dimethoxyanilino)methyl]-7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl]acetate;hydrochloride](/img/structure/B12620057.png)

![1-(3-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12620075.png)
